Cas no 922-19-0 (methyl 3-chloro-2-oxopropanoate)

methyl 3-chloro-2-oxopropanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-chloro-2-oxo-propanoate
- methyl chloro-pyruvate; methyl chloropyruvate; 3-chloro-2-oxo-propionic acid methyl ester; chloro-pyruvic acid methyl ester; Chlor-brenztraubensaeure-methylester; methyl 3-chlorooxopropionate
- methyl 3-chloro-2-oxopropanoate
- methyl-3-chloropyruvate
- 922-19-0
- NBBBHSSRYQINTH-UHFFFAOYSA-N
- 3-Chloro-2-oxo-propionic acid methyl ester
- DB-183328
- methyl3-chloro-2-oxopropanoate
- AKOS006387749
- EN300-255658
- 3-Chloro-2-oxopropanoic acid methyl ester
- SCHEMBL496400
-
- MDL: MFCD19232107
- Inchi: InChI=1S/C4H5ClO3/c1-8-4(7)3(6)2-5/h2H2,1H3
- InChI Key: NBBBHSSRYQINTH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 135.99300
- Monoisotopic Mass: 135.9927217g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: -0.03270
methyl 3-chloro-2-oxopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A716706-100mg |
Methyl 3-chloro-2-oxopropanoate |
922-19-0 | 95% | 100mg |
$381.0 | 2023-09-01 | |
Enamine | EN300-255658-0.1g |
methyl 3-chloro-2-oxopropanoate |
922-19-0 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
Enamine | EN300-255658-1.0g |
methyl 3-chloro-2-oxopropanoate |
922-19-0 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
Enamine | EN300-255658-10.0g |
methyl 3-chloro-2-oxopropanoate |
922-19-0 | 95% | 10.0g |
$1778.0 | 2024-06-19 | |
Enamine | EN300-255658-5g |
methyl 3-chloro-2-oxopropanoate |
922-19-0 | 5g |
$1199.0 | 2023-09-14 | ||
Enamine | EN300-255658-0.25g |
methyl 3-chloro-2-oxopropanoate |
922-19-0 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
Enamine | EN300-255658-5.0g |
methyl 3-chloro-2-oxopropanoate |
922-19-0 | 95% | 5.0g |
$1199.0 | 2024-06-19 | |
Enamine | EN300-255658-0.5g |
methyl 3-chloro-2-oxopropanoate |
922-19-0 | 95% | 0.5g |
$397.0 | 2024-06-19 | |
Enamine | EN300-255658-10g |
methyl 3-chloro-2-oxopropanoate |
922-19-0 | 10g |
$1778.0 | 2023-09-14 | ||
Ambeed | A716706-1g |
Methyl 3-chloro-2-oxopropanoate |
922-19-0 | 95% | 1g |
$1333.0 | 2024-04-16 |
methyl 3-chloro-2-oxopropanoate Related Literature
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on methyl 3-chloro-2-oxopropanoate
Recent Advances in the Application of Methyl 3-Chloro-2-oxopropanoate (CAS: 922-19-0) in Chemical Biology and Pharmaceutical Research
Methyl 3-chloro-2-oxopropanoate (CAS: 922-19-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its reactive α-keto ester and chloro functional groups, serves as a key building block in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, enzyme inhibition, and the development of novel therapeutic agents, highlighting its importance in modern medicinal chemistry.
One of the most notable applications of methyl 3-chloro-2-oxopropanoate is its role in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in numerous physiological and pathological processes, making them attractive targets for drug development. Researchers have utilized this compound to design and synthesize potent inhibitors of serine and cysteine proteases, which are implicated in diseases such as cancer, viral infections, and inflammatory disorders. The reactive chloro and keto groups of methyl 3-chloro-2-oxopropanoate enable efficient conjugation with nucleophilic residues in the active sites of these enzymes, leading to the development of high-affinity inhibitors.
In addition to its use in protease inhibition, methyl 3-chloro-2-oxopropanoate has been employed in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. Recent studies have demonstrated its utility in the construction of pyrazole, thiazole, and oxazole derivatives, which exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The ability of this compound to undergo diverse chemical transformations makes it a valuable tool for medicinal chemists seeking to explore new chemical space and identify novel drug candidates.
Another emerging area of research involves the use of methyl 3-chloro-2-oxopropanoate in the development of covalent drugs. Covalent drugs, which form irreversible or reversible covalent bonds with their target proteins, have gained traction due to their potential for enhanced potency and selectivity. The chloro group in methyl 3-chloro-2-oxopropanoate can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent adducts with target proteins. This property has been exploited in the design of covalent inhibitors for kinases and other enzymes, offering new avenues for the treatment of complex diseases.
Recent advancements in synthetic methodology have also expanded the utility of methyl 3-chloro-2-oxopropanoate. For instance, researchers have developed efficient catalytic systems for the asymmetric synthesis of chiral derivatives of this compound, enabling the production of enantiomerically pure intermediates for drug development. These innovations have significant implications for the pharmaceutical industry, as they provide access to structurally diverse and optically active compounds with potential therapeutic benefits.
Despite its promising applications, challenges remain in the handling and storage of methyl 3-chloro-2-oxopropanoate due to its reactivity and potential toxicity. Researchers are actively investigating safer and more sustainable methods for its synthesis and utilization, including the development of greener solvents and catalytic processes. These efforts align with the broader goals of sustainable chemistry and responsible innovation in the pharmaceutical sector.
In conclusion, methyl 3-chloro-2-oxopropanoate (CAS: 922-19-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique reactivity and versatility make it an indispensable intermediate for the synthesis of biologically active molecules, protease inhibitors, and covalent drugs. Ongoing research efforts are expected to further elucidate its potential and address existing challenges, paving the way for new discoveries and therapeutic advancements in the field.
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